

Introduction: The Significance of the Chroman Scaffold

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Compound of Interest

Compound Name: (S)-7-Fluorochroman-4-amine
hydrochloride

CAS No.: 1392219-37-2

Cat. No.: B1447663

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The chroman-4-one scaffold is recognized as a "privileged structure" in the field of drug discovery.[1] These frameworks are key components in a multitude of biologically active compounds, making them attractive starting points for the design of novel therapeutics.[1] Chroman-4-amine derivatives, in particular, have garnered attention for their potential to modulate biological targets implicated in a range of pathologies.

(S)-7-Fluorochroman-4-amine hydrochloride represents a specific, enantiomerically pure derivative within this class. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. The stereochemistry at the 4-position is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities and safety profiles.

While extensive public data on the specific biological targets of (S)-7-Fluorochroman-4-amine is limited, the broader class of chroman derivatives has been investigated for a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of **(S)-7-Fluorochroman-4-amine hydrochloride** is essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Data and Identifiers

Property	Value	Source(s)
IUPAC Name	(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride	N/A
CAS Number	191608-21-6 (for the racemic hydrochloride)[3]	[3]
	1018978-91-0 (for the (S)-free amine)[4]	[4]
Molecular Formula	C ₉ H ₁₁ ClFNO	[3]
Molecular Weight	203.64 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically ≥97%	[5]

Note on CAS Numbers: It is important to note that the CAS number 191608-21-6 is often assigned to the racemic mixture of 7-Fluorochroman-4-amine hydrochloride.[3] The specific (S)-enantiomer as a free amine is identified by CAS number 1018978-91-0.[4] Researchers should verify the stereochemical purity of their sample through appropriate analytical techniques.

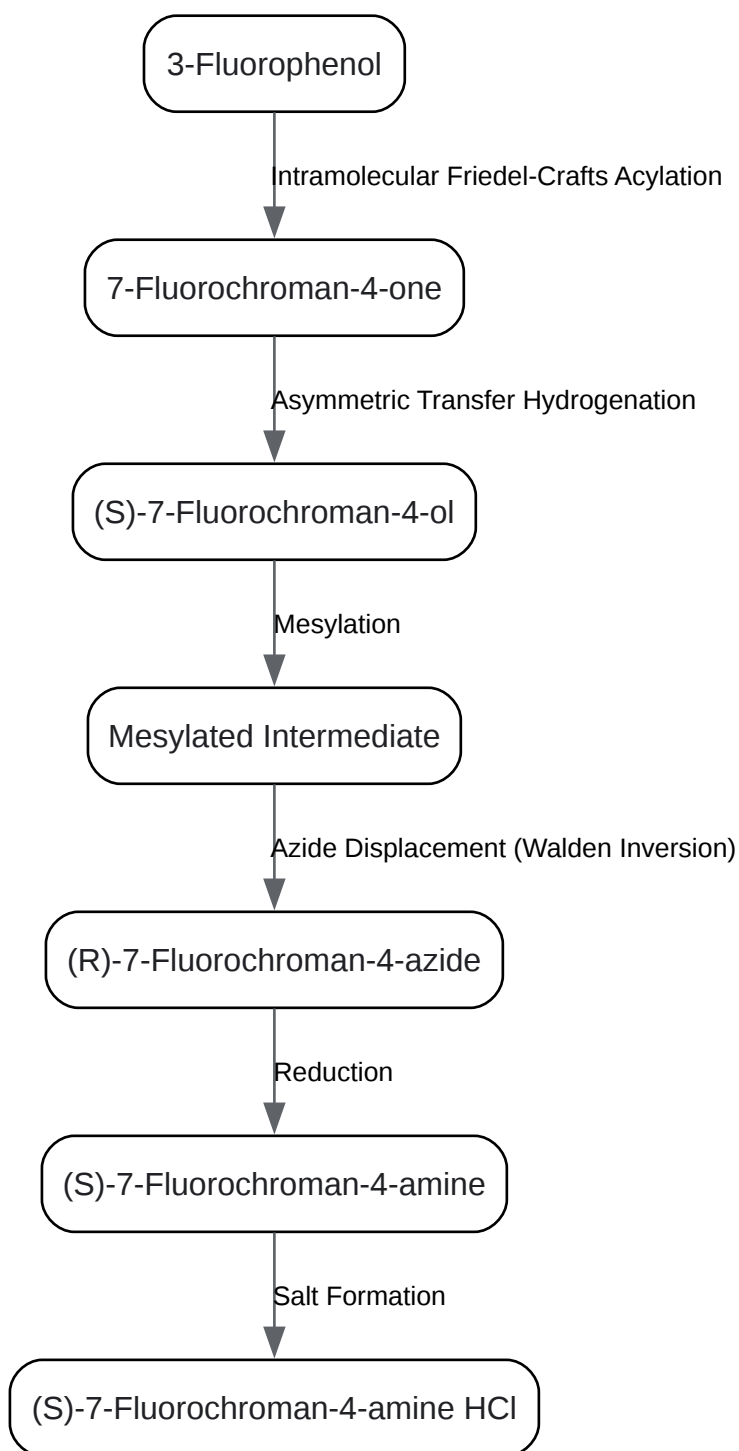
Asymmetric Synthesis of (S)-7-Fluorochroman-4-amine Hydrochloride

The synthesis of enantiomerically pure **(S)-7-Fluorochroman-4-amine hydrochloride** is a multi-step process that requires careful control of stereochemistry. The following protocol is a

representative and logical pathway, constructed from established methodologies for the synthesis of chiral chromanols and subsequent amination.[6][7]

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of the key intermediate, 7-Fluorochroman-4-one, followed by an asymmetric reduction to the corresponding (S)-alcohol. The chiral alcohol is then converted to the target amine, and finally, the hydrochloride salt is formed.



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Caption: Synthetic workflow for (S)-7-Fluorochroman-4-amine HCl.

Experimental Protocol

Step 1: Synthesis of 7-Fluorochroman-4-one (B)

This step involves the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenol.

- Materials: 3-(3-Fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).
- Procedure:
 - To a mechanically stirred solution of polyphosphoric acid at 80°C, slowly add 3-(3-fluorophenoxy)propanoic acid.
 - Heat the reaction mixture to 100°C and maintain for 2-3 hours, monitoring the reaction progress by TLC.
 - After completion, cool the mixture and pour it onto crushed ice with vigorous stirring.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to yield 7-Fluorochroman-4-one.

Step 2: Asymmetric Synthesis of (S)-7-Fluorochroman-4-ol (C)

The enantioselective reduction of the prochiral ketone is the key stereochemistry-defining step. Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly effective method.^[6]

- Materials: 7-Fluorochroman-4-one, chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]), formic acid/triethylamine azeotrope, dichloromethane (DCM).
- Procedure:

- In a reaction vessel, dissolve 7-Fluorochroman-4-one and the chiral Ru-catalyst (typically 0.1-1 mol%) in dichloromethane.
- Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the hydrogen source.
- Stir the reaction mixture at 40°C for 18-24 hours. Monitor for completion by TLC or HPLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography to obtain (S)-7-Fluorochroman-4-ol. The enantiomeric excess should be determined by chiral HPLC.

Step 3: Conversion to (S)-7-Fluorochroman-4-amine (F)

A common and reliable method for converting a chiral alcohol to the corresponding amine with inversion of stereochemistry (Walden inversion) proceeds through an azide intermediate.

- Materials: (S)-7-Fluorochroman-4-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN_3), lithium aluminum hydride (LAH) or $\text{H}_2/\text{Pd-C}$, tetrahydrofuran (THF), dimethylformamide (DMF).
- Procedure (Mesylation and Azide Displacement):
 - Dissolve (S)-7-Fluorochroman-4-ol in THF and cool to 0°C.
 - Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
 - Allow the reaction to warm to room temperature and stir until the alcohol is fully consumed.
 - Work up the reaction and isolate the crude mesylate (D).
 - Dissolve the crude mesylate in DMF and add sodium azide.

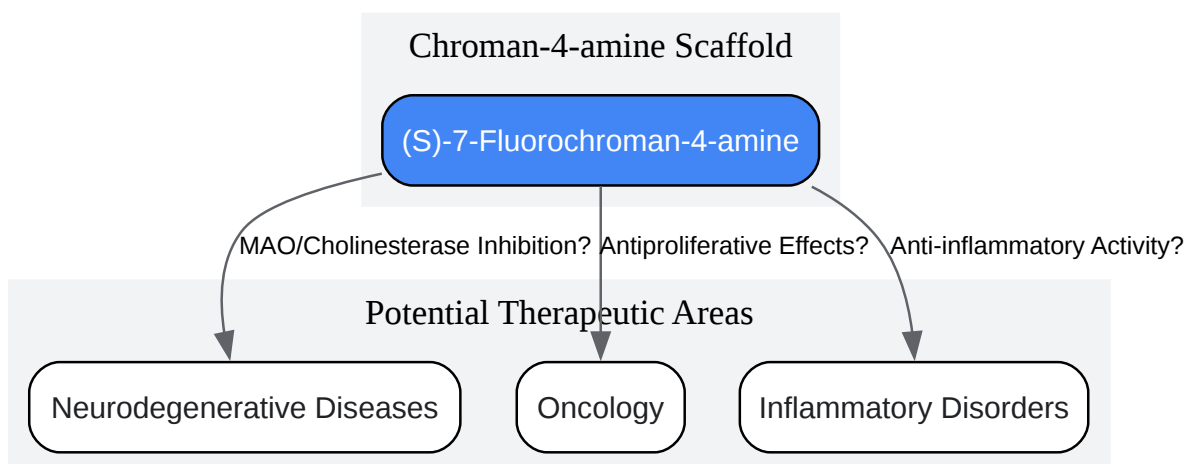
- Heat the mixture to 80-90°C and stir for several hours until the mesylate is consumed. This displacement reaction proceeds with an inversion of stereochemistry to yield (R)-7-Fluorochroman-4-azide (E).
- Procedure (Azide Reduction):
 - Dissolve the crude azide (E) in THF.
 - Carefully add this solution to a stirred suspension of lithium aluminum hydride in THF at 0°C.
 - Allow the reaction to warm to room temperature and stir until the azide is fully reduced.
 - Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
 - Quench the reaction carefully and perform an aqueous workup to isolate the crude (S)-7-Fluorochroman-4-amine (F).

Step 4: Formation of the Hydrochloride Salt (G)

- Materials: (S)-7-Fluorochroman-4-amine, HCl in diethyl ether or isopropanol.
- Procedure:
 - Dissolve the purified (S)-7-Fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.
 - Cool the solution in an ice bath.
 - Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **(S)-7-Fluorochroman-4-amine hydrochloride (G)**.

Potential Applications and Biological Context

While specific bioactivity data for (S)-7-Fluorochroman-4-amine is not extensively reported in peer-reviewed literature, the chroman-4-amine scaffold is a recurring motif in compounds targeting the central nervous system and other therapeutic areas.



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